molecular formula C17H12ClN5O B11190109 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11190109
M. Wt: 337.8 g/mol
InChI Key: SXVDOCQVLYLHHI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 878971-92-7) features a 1,3,5-triazine core substituted with a benzofuran moiety at position 6 and a 4-chlorophenyl group at position 2. Its molecular formula is C₁₇H₁₂ClN₅O, with a molecular weight of 337.76 g/mol .

Properties

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H12ClN5O/c18-11-5-7-12(8-6-11)20-17-22-15(21-16(19)23-17)14-9-10-3-1-2-4-13(10)24-14/h1-9H,(H3,19,20,21,22,23)

InChI Key

SXVDOCQVLYLHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorophenylboronic acid.

    Formation of Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Table 1: Structural and Molecular Comparisons
Compound Name (CAS) Substituents (Triazine Positions) Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound (878971-92-7) 6-(1-benzofuran-2-yl), 4-(4-chlorophenyl) C₁₇H₁₂ClN₅O 337.76 Benzofuran for π-conjugation
BH47829 (878971-97-2) 6-(3-methyl-benzofuran), 4-(4-chlorophenyl) C₁₈H₁₄ClN₅O 351.79 Methyl enhances lipophilicity
BH47831 (878972-02-2) 6-(3-methyl-benzofuran), 4-(4-phenoxyphenyl) C₂₄H₁₉N₅O₂ 409.44 Phenoxy group improves solubility
BH47832 (878972-05-5) 6-(1-benzofuran-2-yl), 4-(4-phenoxyphenyl) C₂₃H₁₇N₅O₂ 395.41 Balanced polarity
6-(3-Methyl-benzofuran)-N-(4-methylphenyl) (713507-42-7) 6-(3-methyl-benzofuran), 4-(4-methylphenyl) C₁₉H₁₇N₅O 331.38 Lower MW, reduced steric hindrance
6-(Benzothiazol-2-ylsulfanyl)-bis(4-chlorophenyl) 6-(benzothiazole), 4-(4-chlorophenyl) C₁₉H₁₂Cl₂N₆S₂ 497.40 Sulfur atoms enhance metabolic stability

Key Observations :

  • Benzofuran vs. Benzothiazole/Benzimidazole : Replacement of benzofuran with sulfur-containing heterocycles (e.g., benzothiazole in ) introduces thioether bonds, which may improve resistance to oxidative degradation.
  • Chlorophenyl vs. Phenoxyphenyl: Phenoxyphenyl substituents (e.g., BH47831) increase polarity and solubility compared to chlorophenyl groups, which are more lipophilic .

Key Observations :

  • Dehydrosulfurization: For oxadiazine derivatives, DCC is preferred for high yields, but I₂/Et₃N enables access to novel structures .

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine can be represented as follows:

  • Molecular Formula : C19H15ClN4O
  • Molecular Weight : 366.9 g/mol
  • LogP : 5.5 (indicating lipophilicity)

This compound features a triazine core substituted with a benzofuran moiety and a chlorophenyl group, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine exhibit significant antiviral properties. For instance, a related triazine compound demonstrated a 42% inhibition rate against viral replication in cell cultures at low concentrations (0.20 μM) . This suggests that the triazine scaffold could be effective in targeting viral mechanisms.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In one study, similar triazine derivatives showed promising cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 130 to 263 μM . The presence of electron-withdrawing groups such as chlorine has been linked to enhanced antiproliferative activity due to their influence on electron density and molecular interactions.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the triazine ring and the substitution patterns on the benzofuran and chlorophenyl groups significantly affect biological activity:

  • Halogen Substituents : The introduction of halogens (like chlorine) enhances the compound's ability to interact with biological targets.
  • Benzofuran Moiety : This component is crucial for maintaining the compound's lipophilicity and potential for cellular uptake.

A detailed comparison of various derivatives is summarized in Table 1 below:

Compound NameIC50 (μM)Activity TypeKey Structural Features
Compound A130AnticancerTriazine with chlorophenyl group
Compound B161AntiviralTriazine with benzofuran substitution
Compound C249AnticancerHalogenated phenyl group

Study 1: Antiviral Efficacy

In a controlled experiment using MT-4 cells, compounds derived from the triazine scaffold were tested for their ability to inhibit reverse transcriptase. The results indicated that certain substitutions increased efficacy by up to 2.5-fold compared to standard antiviral agents .

Study 2: Cytotoxicity Assessment

A series of synthesized triazines were evaluated against various cancer cell lines including Mia PaCa-2 and PANC-1. Compounds showed significant growth inhibition with some exhibiting selectivity towards specific cell lines. The structure-function relationship highlighted that modifications at positions C-2 and N-3 of the triazine ring were critical for enhancing cytotoxicity .

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